REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[C:4]=2[N:5]=[CH:6][N:7]=1.[OH-].[NH3:18]>O1CCOCC1>[CH:12]1([N:8]2[C:4]3[N:5]=[CH:6][N:7]=[C:2]([NH2:18])[C:3]=3[C:10]([I:11])=[CH:9]2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2|
|
Name
|
ammonia hydroxide
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2I)C2CCCC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated at 120 C overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
All solvents were removed via reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue were purified through flash column (methylene chloride/methanol:97/3)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1C=C(C2=C1N=CN=C2N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |